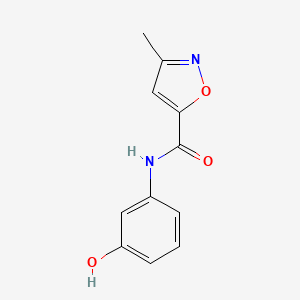![molecular formula C9H10FNO2 B1341438 3-[(3-Fluorophenyl)amino]propanoic acid CAS No. 885275-89-8](/img/structure/B1341438.png)
3-[(3-Fluorophenyl)amino]propanoic acid
Übersicht
Beschreibung
3-[(3-Fluorophenyl)amino]propanoic acid is a compound that can be considered an analog of the more broadly studied 3-(2-aminocarbonylphenyl)propanoic acids, which have been explored for their biological activity, particularly as EP3 receptor antagonists. These compounds have shown potential in modulating prostaglandin E2 (PGE2)-induced uterine contractions, suggesting a role in therapeutic interventions for conditions mediated by the EP3 receptor .
Synthesis Analysis
The synthesis of related 3-(2-aminocarbonylphenyl)propanoic acid analogs involves the introduction of various side chains to improve biological activity and selectivity for the EP3 receptor. The process includes the evaluation of these compounds for their in vivo efficacy and pharmacokinetics, with a focus on their structure-activity relationships (SARs) . Although the exact synthesis of 3-[(3-Fluorophenyl)amino]propanoic acid is not detailed in the provided papers, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-[(3-Fluorophenyl)amino]propanoic acid has been studied using computational methods such as Density Functional Theory (DFT). These studies help in understanding the vibrational and electronic structure of the compounds, which is crucial for predicting their reactivity and interaction with biological targets. For instance, the DFT zwitterion model has been used to analyze the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, which shares a similar fluorinated phenyl group .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through the synthesis of various analogs and the optimization of their side chains to improve in vitro and in vivo potencies. The introduction of substituents into the phenyl moieties of these compounds has been shown to affect their in vitro activities, indicating that chemical modifications can significantly alter their biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-aminocarbonylphenyl)propanoic acid analogs, which are structurally similar to 3-[(3-Fluorophenyl)amino]propanoic acid, have been characterized through experimental techniques such as IR and Raman spectroscopy. These studies provide insights into the hydrogen bonding interactions within the molecules and the influence of these interactions on the stability and reactivity of the compounds. Additionally, the metabolic stability and pharmacokinetic profiles of these analogs have been evaluated, which is essential for understanding their behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
- Synthesis of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Compounds such as methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), and P330 (Rinse mouth) .
Eigenschaften
IUPAC Name |
3-(3-fluoroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMPTGFIUPPIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589450 | |
| Record name | N-(3-Fluorophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorophenyl)amino]propanoic acid | |
CAS RN |
885275-89-8 | |
| Record name | N-(3-Fluorophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3-Fluorophenyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

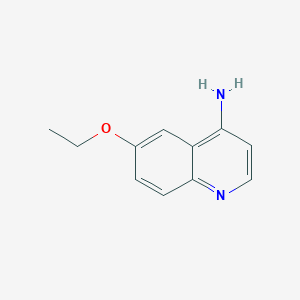
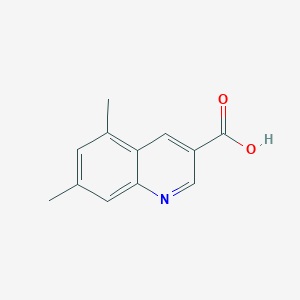
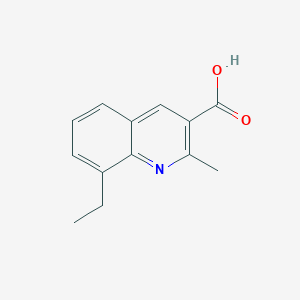
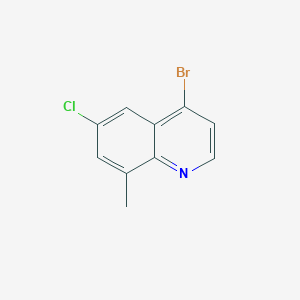
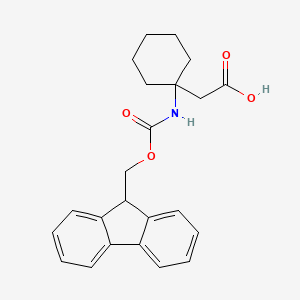
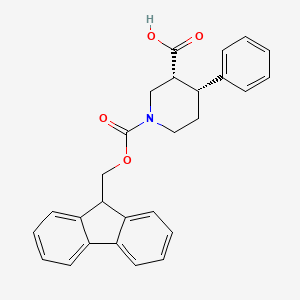

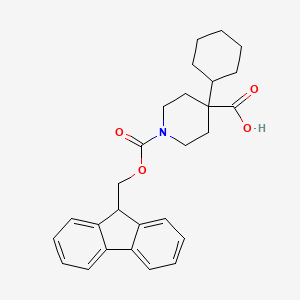
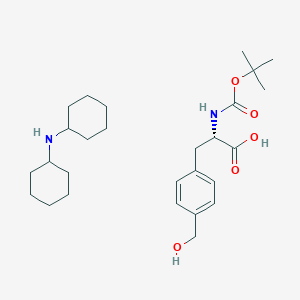

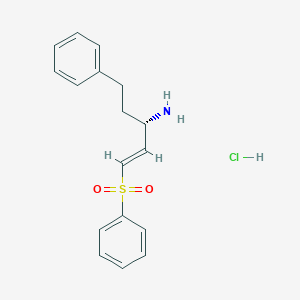
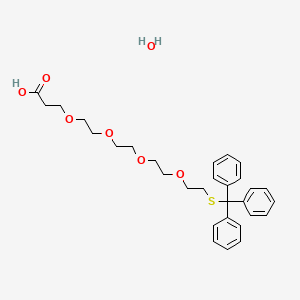
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B1341380.png)
